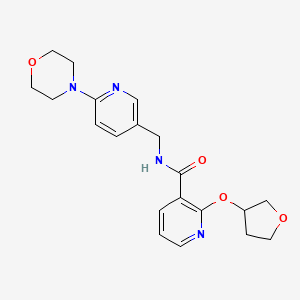

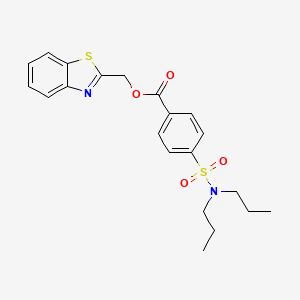

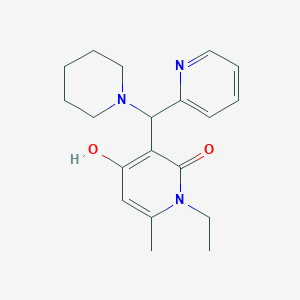

![molecular formula C14H21N5O4 B2499024 1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid CAS No. 1250995-82-4](/img/structure/B2499024.png)

1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related nitrogenous compounds typically involves multi-step procedures starting from readily available materials. For example, the synthesis of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was confirmed using techniques like FT-IR, 1H NMR, 13C NMR, and mass spectrometry, showcasing the complexity and precision required in synthesizing such molecules (Ban et al., 2023).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through single crystal X-ray diffraction, density functional theory (DFT) calculations, and comparisons with X-ray diffraction values. These studies reveal the optimal molecular structure and provide insights into molecular electrostatic potential and frontier molecular orbitals (Ban et al., 2023).

Aplicaciones Científicas De Investigación

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

The compound has been utilized in the synthesis of spiropiperidine lactam-based inhibitors targeting acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid metabolism. The synthesis involved a multi-step process, starting from ethyl 3-amino-1H-pyrazole-4-carboxylate, leading to novel ACC inhibitors with potent analogues identified through structural elaboration of the lactam cores via amidation. This research illustrates the compound's role in developing potential therapeutic agents against metabolic disorders associated with ACC activity (Huard et al., 2012).

Preparation of Orthogonally Protected Amino Acid Analogs

The compound is pivotal in preparing orthogonally protected Cα,Cα-disubstituted amino acid analogs of lysine, demonstrating its utility in synthesizing complex organic molecules. These amino acid analogs are crucial for peptide synthesis, drug discovery, and material science, showcasing the compound's versatility in organic synthesis and chemical biology (Hammarström et al., 2005).

Heterocyclic Ketones in the Pfitzinger Reaction

The compound has been applied in the synthesis of quinoline-4-carboxylic acids fused with various heterocycles through the Pfitzinger reaction. This methodology is significant for generating heterocyclic compounds, which are foundational structures in many pharmaceuticals and agrochemicals, highlighting the compound's contribution to heterocyclic chemistry (Moskalenko et al., 2011).

Synthesis and AChE Inhibitory Activity of Novel Dispiro Heterocycles

The compound has facilitated the synthesis of novel dispiro heterocycles with inhibitory activity against acetylcholinesterase (AChE), an enzyme target in Alzheimer's disease treatment. This research underscores the compound's role in the development of new therapeutic agents for neurodegenerative diseases, emphasizing its importance in medicinal chemistry (Sivakumar et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[5,6-dihydropyrrolo[2,1-e]tetrazole-7,4'-piperidine]-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O4/c1-13(2,3)23-12(22)18-6-4-14(5-7-18)9(10(20)21)8-19-11(14)15-16-17-19/h9H,4-8H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLBWDINMQVQOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C(CN3C2=NN=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

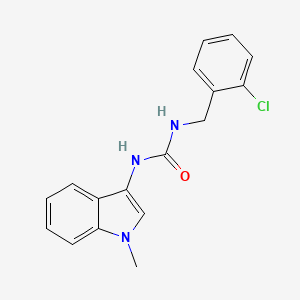

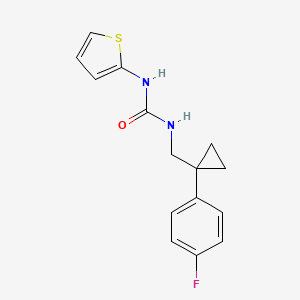

![4-chloro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2498943.png)

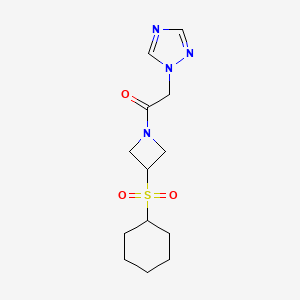

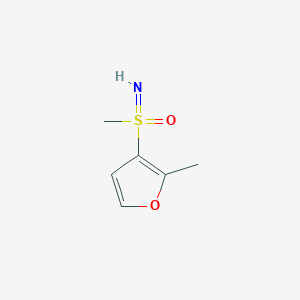

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide](/img/structure/B2498944.png)

![1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

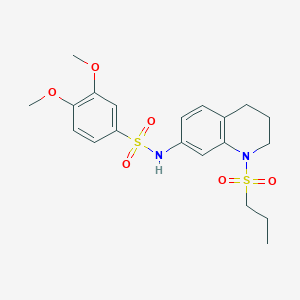

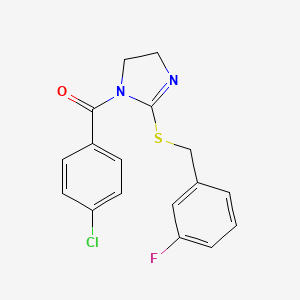

![1,3,6,7-tetramethyl-8-octyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498953.png)

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498958.png)